An In-depth Technical Guide to Benzyltriphenylphosphonium Chloride
An In-depth Technical Guide to Benzyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzyltriphenylphosphonium (B107652) chloride, a versatile reagent in organic synthesis. It covers its chemical and physical properties, safety information, and detailed experimental protocols for its application in the Wittig reaction.
Chemical Identity and Properties
Benzyltriphenylphosphonium chloride, a quaternary phosphonium (B103445) salt, is a key reagent in organic chemistry, primarily utilized for the synthesis of alkenes via the Wittig reaction.[1][2] It also serves as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[1][3][4]
Table 1: Chemical Identifiers for Benzyltriphenylphosphonium Chloride
| Identifier | Value |
| CAS Number | 1100-88-5[5][6] |
| Molecular Formula | C₂₅H₂₂ClP[3][6] |
| Molecular Weight | 388.87 g/mol [3][7] |
| IUPAC Name | benzyl(triphenyl)phosphanium chloride[8] |
| InChI Key | USFRYJRPHFMVBZ-UHFFFAOYSA-M[2] |
| Synonyms | Triphenyl(phenylmethyl)phosphonium chloride, BTPPC[1][6] |
Table 2: Physical and Chemical Properties of Benzyltriphenylphosphonium Chloride
| Property | Value |
| Appearance | White to off-white powder/crystalline solid[8][9][10] |
| Melting Point | ~337 °C (decomposes)[5][11] |
| Solubility | Soluble in water and alcohol.[3][12] Insoluble in acetone.[3] |
| Stability | Stable under normal conditions.[9] Hygroscopic and sensitive to light.[3][9][13][14] |
| Storage | Store at ≤ 20°C under an inert atmosphere.[9][15] |
Safety and Handling
Benzyltriphenylphosphonium chloride is a hazardous substance and should be handled with appropriate safety precautions.[7]
Table 3: GHS Hazard Information for Benzyltriphenylphosphonium Chloride
| Hazard Statement | Description |
| H300 | Fatal if swallowed[7][8] |
| H330 | Fatal if inhaled[3][8] |
| H318 | Causes serious eye damage[3][8] |
| H335 | May cause respiratory irritation[3][14] |
| H372 | Causes damage to organs through prolonged or repeated exposure[16] |
| H410 | Very toxic to aquatic life with long lasting effects[3][16] |
Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.[13]
-
Wear personal protective equipment, including gloves, safety goggles, and a lab coat.[16][17]
-
Avoid breathing dust.[7]
-
Wash hands thoroughly after handling.[7]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[9][13]
Experimental Protocols
Benzyltriphenylphosphonium chloride is a cornerstone of the Wittig reaction. Below are detailed protocols for its preparation and use in a typical Wittig olefination.
3.1. Synthesis of Benzyltriphenylphosphonium Chloride
This protocol outlines the preparation of the phosphonium salt from triphenylphosphine (B44618) and benzyl (B1604629) chloride.[18][19][20]
Materials:
-
Triphenylphosphine
-
Benzyl chloride
-
Acetonitrile (B52724) or Toluene
-
Sodium iodide (catalyst, optional)
-
Diethyl ether (for washing)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in acetonitrile or toluene.
-
Add benzyl chloride (1.0 eq) and a catalytic amount of sodium iodide.[21]
-
Heat the mixture to reflux and maintain for 2-3 hours with continuous stirring. A white solid may form during this time.[20][21]
-
After the reflux period, cool the reaction mixture to room temperature.
-
Further cool the mixture in an ice bath to promote complete precipitation of the product.[21]
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with cold diethyl ether to remove any unreacted starting materials.[21]
-
Dry the resulting benzyltriphenylphosphonium chloride in a vacuum oven.
3.2. Wittig Reaction: Synthesis of trans-9-(2-Phenylethenyl)anthracene
This protocol details the reaction of benzyltriphenylphosphonium chloride with 9-anthraldehyde (B167246) to form an alkene.[22][23]
Materials:
-
Benzyltriphenylphosphonium chloride
-
9-Anthraldehyde
-
50% (w/w) aqueous sodium hydroxide (B78521) (NaOH)
-
Water
-
Anhydrous sodium sulfate
-
1-Propanol (B7761284) (for recrystallization)
-
Reaction vessel with a stirrer
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a reaction vessel, combine benzyltriphenylphosphonium chloride (1.1 eq) and 9-anthraldehyde (1.0 eq).[22]
-
Add dichloromethane as the solvent and stir the mixture vigorously.[22]
-
Slowly add 50% aqueous sodium hydroxide dropwise to the stirring mixture. The formation of the ylide is often indicated by a color change.[22][24]
-
Continue to stir the reaction mixture vigorously for 30 minutes at room temperature.[22]
-
After 30 minutes, transfer the mixture to a separatory funnel.
-
Dilute with water and dichloromethane, then separate the organic layer.[22]
-
Extract the aqueous layer with additional dichloromethane to ensure complete recovery of the product.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[22]
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a minimal amount of hot 1-propanol to yield the pure alkene product.[22][24]
Visualized Mechanisms and Workflows
4.1. The Wittig Reaction Signaling Pathway
The Wittig reaction proceeds through a well-defined mechanism involving the formation of a phosphorus ylide, which then reacts with a carbonyl compound.
References
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